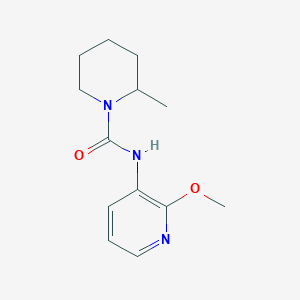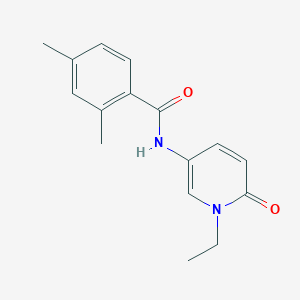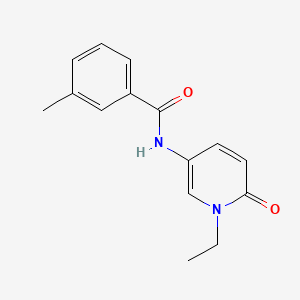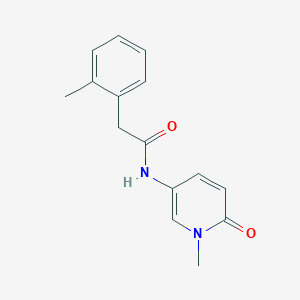![molecular formula C18H13N3O B7527619 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile](/img/structure/B7527619.png)
2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile, also known as OPB-9195, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of pyridazine derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile involves the inhibition of various enzymes and proteins. It has been found to selectively inhibit COX-2, which is an enzyme involved in the production of prostaglandins, which play a role in inflammation. 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile has also been found to inhibit MMPs, which are involved in the degradation of extracellular matrix proteins and play a role in tumor progression. Additionally, 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile has been found to inhibit HIV-1 integrase, which is an enzyme involved in the integration of viral DNA into the host genome. These activities make 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which play a role in inflammation. 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile has also been found to inhibit the expression of MMPs, which play a role in tumor progression. Additionally, 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile has been found to inhibit the integration of HIV-1 DNA into the host genome. These effects make 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Additionally, 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. Additionally, the exact pharmacokinetics and pharmacodynamics of 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile are not well understood, which may limit its use in some experiments.
Direcciones Futuras
There are many future directions for the study of 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile. One direction is the development of more potent and selective inhibitors of COX-2, MMPs, and HIV-1 integrase. Additionally, the use of 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile in combination with other drugs may enhance its therapeutic efficacy. Furthermore, the study of the pharmacokinetics and pharmacodynamics of 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile may lead to a better understanding of its therapeutic potential. Finally, the use of 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile in animal models of disease may provide valuable insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile involves the reaction of 3-phenylpyridazine-6-carboxaldehyde with benzyl cyanide in the presence of a base. This reaction leads to the formation of 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile as a yellow solid with a purity of over 99%. The synthesis method of 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile has been optimized to obtain high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and HIV-1 integrase. These activities make 2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile a promising candidate for the treatment of various diseases, including cancer, inflammation, and viral infections.
Propiedades
IUPAC Name |
2-[(6-oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c19-12-15-8-4-5-9-16(15)13-21-18(22)11-10-17(20-21)14-6-2-1-3-7-14/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKSDUKBEAWWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)

![N-[1-[4-fluoro-3-(2-oxopyrrolidin-1-yl)anilino]-1-oxopropan-2-yl]cyclopentanecarboxamide](/img/structure/B7527582.png)




![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)
![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)
![N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)

![2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-ethylamino]-N-ethylacetamide](/img/structure/B7527645.png)